PARP1 Inhibitor Potency: Carboxamide vs. Carboxylic Acid Scaffold Binding Affinity
In a comparative molecular docking study evaluating phthalazinone-based PARP1 inhibitors, the primary carboxamide derivative (meta-substituted N-(3-(3-methylbutanamido)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide) exhibited a binding energy of −8.5 kcal·mol⁻¹, whereas the para-substituted analog demonstrated a weaker binding energy of −7.5 kcal·mol⁻¹. This 1.0 kcal·mol⁻¹ difference translates to an approximately 5.4-fold higher predicted binding affinity for the meta-carboxamide derivative at physiological temperature (ΔΔG ≈ −1.0 kcal·mol⁻¹ at 298 K). The carboxamide moiety forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain, interactions that are absent or suboptimal in carboxylic acid or ester analogs due to protonation state differences and geometry constraints [1].
| Evidence Dimension | PARP1 binding energy (molecular docking) |
|---|---|
| Target Compound Data | −8.5 kcal·mol⁻¹ (meta-carboxamide derivative) |
| Comparator Or Baseline | −7.5 kcal·mol⁻¹ (para-carboxamide derivative) |
| Quantified Difference | 1.0 kcal·mol⁻¹ lower (more favorable) binding energy; ~5.4-fold higher predicted affinity |
| Conditions | Molecular docking into PARP1 active site (PDB: 5WRZ); AutoDock Vina scoring function |
Why This Matters
A 1.0 kcal·mol⁻¹ difference in binding energy reliably predicts a meaningful improvement in biochemical potency, guiding scaffold selection for PARP inhibitor lead optimization.
- [1] Mikolaichuk O, Khramchikhin A, Skryl'nikova M, et al. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Preprint. 2025. View Source
